molecular formula C18H19N5O4S B12149566 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide

Cat. No.: B12149566
M. Wt: 401.4 g/mol
InChI Key: BRSULRJURUMZSF-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide is a complex organic compound with a molecular formula of C20H21N5O4S . This compound is characterized by the presence of an acetylamino group, a methoxyphenyl group, a furyl group, and a triazolyl thio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic uses. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-yl thio))acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O4S/c1-11(24)19-12-6-7-14(26-3)13(9-12)20-16(25)10-28-18-22-21-17(23(18)2)15-5-4-8-27-15/h4-9H,10H2,1-3H3,(H,19,24)(H,20,25)

InChI Key

BRSULRJURUMZSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

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